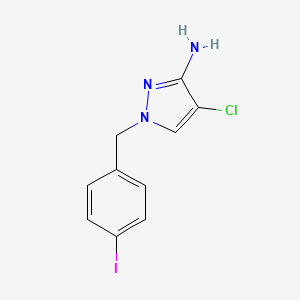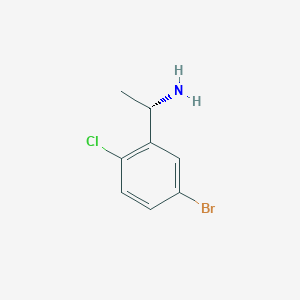![molecular formula C12H24N2O3 B13543957 tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and an aminooxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, amine, and hydroxylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmacologically active compounds and materials science applications .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. The aminooxy group can form stable linkages with carbonyl groups, making it useful in bioconjugation and labeling studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate involves its interaction with molecular targets through the aminooxy group. This group can form covalent bonds with carbonyl-containing molecules, leading to the inhibition of enzyme activity or modification of protein function. The pathways involved include the formation of oxime linkages and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(4-aminobutyl)carbamate: Similar in structure but with a different functional group, leading to different reactivity and applications.
tert-Butyl (4-aminocyclohexyl)carbamate: Shares the cyclohexyl ring but lacks the aminooxy group, resulting in different chemical properties.
tert-Butyl (4-azidobutyl)carbamate: Contains an azido group instead of an aminooxy group, leading to different reactivity in click chemistry applications.
Uniqueness
The uniqueness of tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate lies in its aminooxy group, which provides specific reactivity and stability. This makes it particularly valuable in bioconjugation and the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl N-[4-(aminooxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10-6-4-9(5-7-10)8-16-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
FERNSTHSLQONCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


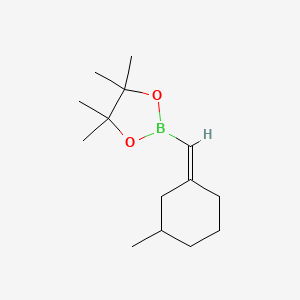
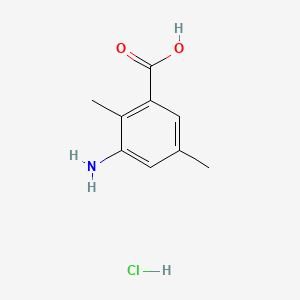
![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)
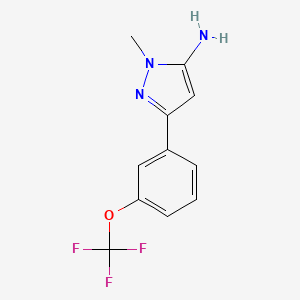
![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)
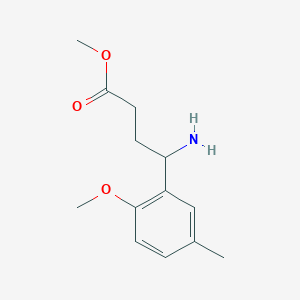
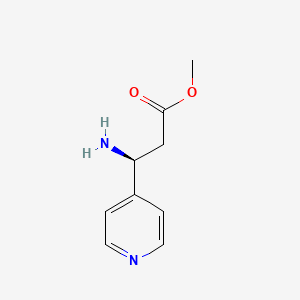
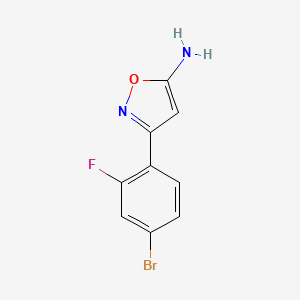
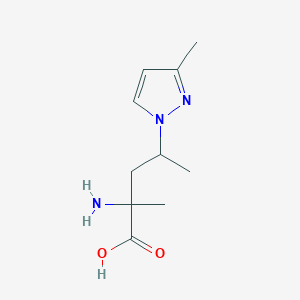
![Imidazo[1,2-b]pyridazine-3-acetic acid](/img/structure/B13543932.png)

